molecular formula C24H26ClN5O2S B2781227 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-29-3

1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2781227
CAS No.: 1114830-29-3
M. Wt: 484.02
InChI Key:
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Description

The compound “1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . It has been found to intercalate DNA at a decreased IC 50 value, which is nearly equipotent to that of doxorubicin .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The compound is part of the triazole class of compounds, which are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : Research has shown that derivatives of quinazoline, including triazoloquinazolines, exhibit significant antimicrobial properties. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate demonstrated potent antimicrobial activity, indicating the potential of triazoloquinazoline derivatives in addressing microbial infections (El‐Kazak & Ibrahim, 2013).

  • Anticancer Activity : The structural framework of triazoloquinazolines has been explored for anticancer activities. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity found that some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting a promising avenue for cancer treatment research (Reddy et al., 2015).

  • Antileishmanial Activity : Derivatives of tetrahydroquinoline, including triazoloquinazoline and triazinoquinazoline derivatives, have been synthesized and evaluated for antileishmanial activities, underscoring the potential of such compounds in developing treatments against Leishmaniasis (Madkour et al., 2018).

  • Antioxidant Properties : Heteroaromatic thioamides and derivatives, which share structural similarities with the triazoloquinazoline class, have demonstrated antioxidant properties by intercepting free radicals. This highlights the potential application of these compounds in oxidative stress-related diseases (Chernov'yants et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chlorobenzyl chloride with isobutylamine to form 2-chlorobenzylisobutylamine. This intermediate is then reacted with propyl isocyanate to form the corresponding carbamate. The carbamate is then cyclized with triethylorthoformate and hydrazine hydrate to form the triazoloquinazoline ring system. The final step involves thiolation of the benzyl group with sodium hydrosulfide to form the desired compound.", "Starting Materials": [ "2-chlorobenzyl chloride", "isobutylamine", "propyl isocyanate", "triethylorthoformate", "hydrazine hydrate", "sodium hydrosulfide" ], "Reaction": [ "2-chlorobenzyl chloride + isobutylamine -> 2-chlorobenzylisobutylamine", "2-chlorobenzylisobutylamine + propyl isocyanate -> carbamate intermediate", "carbamate intermediate + triethylorthoformate + hydrazine hydrate -> triazoloquinazoline ring system", "triazoloquinazoline ring system + sodium hydrosulfide -> 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" ] }

CAS No.

1114830-29-3

Molecular Formula

C24H26ClN5O2S

Molecular Weight

484.02

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H26ClN5O2S/c1-4-11-29-22(32)18-10-9-16(21(31)26-13-15(2)3)12-20(18)30-23(29)27-28-24(30)33-14-17-7-5-6-8-19(17)25/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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